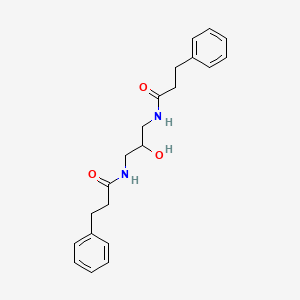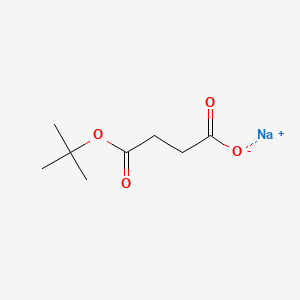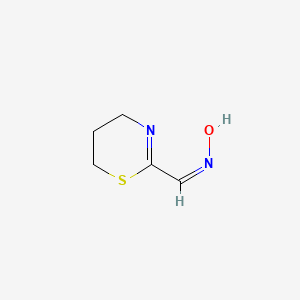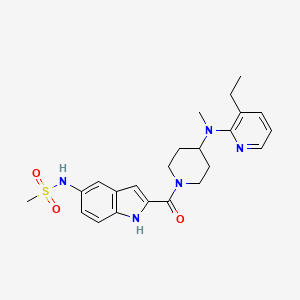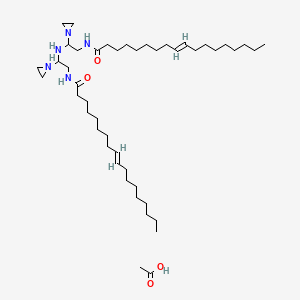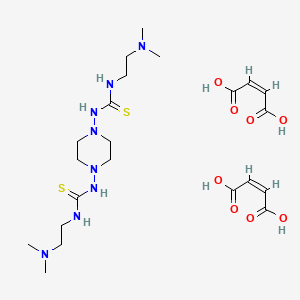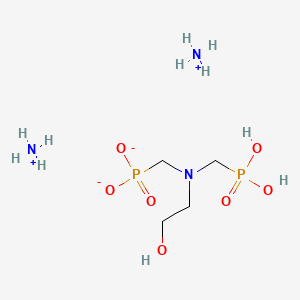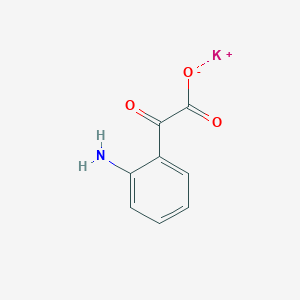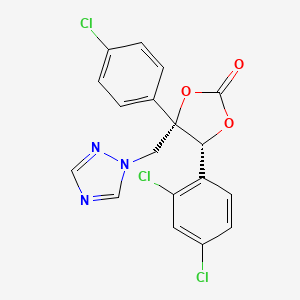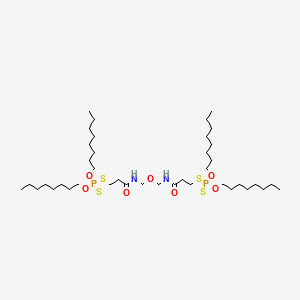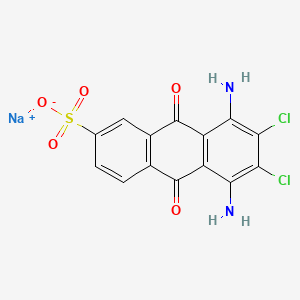
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with amino, chloro, and sulphonate groups, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps, starting with the functionalization of the anthracene coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing various biochemical processes. Its unique structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: shares similarities with other anthracene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of amino, chloro, and sulphonate groups, which confer unique chemical and physical properties. These substitutions enhance its solubility, reactivity, and potential for various applications compared to other anthracene derivatives .
Properties
CAS No. |
83027-37-6 |
|---|---|
Molecular Formula |
C14H7Cl2N2NaO5S |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-2-1-4(24(21,22)23)3-6(5)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
InChI Key |
KAJXQNMLVVOEJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)


